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Compound of Interest

Compound Name: YZ51

Cat. No.: B15602075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic isoquinoline alkaloid
YZ51, correctly identified in the scientific literature as YS 51, with the chemical name 1-(j3-
naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. This document details its core
structure, mechanism of action, and key biological activities, supported by quantitative data and
experimental insights.

Core Structure

The foundational structure of YS 51 is a tetrahydroisoquinoline core, substituted at the 1-
position with a 3-naphthylmethyl group and at the 6 and 7-positions with hydroxyl groups.

Chemical Name: 1-(B-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Mechanism of Action and Biological Activities

YS 51 has demonstrated significant therapeutic potential in preclinical studies, primarily
through its anti-inflammatory and metabolic regulatory effects. Its mechanisms of action are
centered around the modulation of key signaling pathways involved in inflammation and cellular
energy homeostasis.

Anti-Inflammatory Effects in Endotoxic Shock
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YS 51 has been shown to be beneficial in rodent models of endotoxic shock. Its primary
mechanism in this context is the reduction of inducible nitric oxide synthase (iINOS) expression.
This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling
pathway. By preventing the formation of the NF-kB-DNA complex, YS 51 transcriptionally
modifies INOS gene expression, leading to decreased production of nitric oxide (NO), a key
mediator in the pathophysiology of septic shock.

Metabolic Regulation in Non-Alcoholic Fatty Liver
Disease (NAFLD)

In the context of metabolic disease, the (S)-enantiomer of YS 51 has been found to attenuate
obesity-associated non-alcoholic fatty liver disease (NAFLD). This is accomplished by
suppressing lipogenesis, inflammation, and coagulation. The underlying mechanism involves
the activation of the SIRT1/AMPK signaling pathway. Activation of this pathway leads to a
reduction in weight gain, liver size, hepatic steatosis, and fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YS 51 in preclinical
studies.
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Parameter Value Conditions Reference
In Vitro Activity
ICso for Nitric Oxide LPS-stimulated RAW

23.5 uM [1]

Production

264.7 cells

In Vivo Efficacy
(Endotoxic Shock
Model)

Reduction of Plasma
Nitrite/Nitrate (NOXx)
Levels

Significant (p < 0.01)

10 and 20 mg/kg, i.p.

. [1]
in LPS-treated rats

In Vivo Efficacy
(NAFLD Model)

10 mg/kg, daily, i.p. for
Dosage
16 weeks

High-fat diet (HFD)
fed mice

[2](3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways

modulated by YS 51 and a general workflow for its synthesis.

NF-kB Signaling Pathway Inhibition by YS 51
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YS 51 inhibits the NF-kB signaling pathway.
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SIRT1/AMPK Signaling Pathway Activation by (S)YS-51
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(S)YS-51 activates the SIRT1/AMPK pathway.

General Synthetic Workflow for YS 51

4 Starting Materials

B-phenylethylamine Naphthylacetyl
derivative chloride
-
Ve

Reacti n Steps
G\mlde Formauor)d

Bischler- Naplerals
or Pictet-Spengler
Cyclization

Reduction

Product

Click to download full resolution via product page

General synthesis of YS 51.

Experimental Protocols

Detailed experimental protocols for the synthesis of YS 51 and its biological evaluation are
outlined below, based on established methodologies in the field.
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Synthesis of 1-(B-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-
tetrahydroisoquinoline (YS 51)

The synthesis of 1-substituted tetrahydroisoquinolines like YS 51 is typically achieved through
established synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions. A
general protocol based on the Bischler-Napieralski reaction is as follows:

e Amide Formation: A -phenylethylamine derivative with hydroxyl groups protected (e.g., as
methoxy groups) is reacted with B-naphthylacetyl chloride in an appropriate solvent (e.g.,
dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding
amide.

o Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent
such as phosphorus oxychloride (POCIs) or phosphorus pentoxide (P20s) in a high-boiling
solvent like toluene or xylene, under reflux conditions. This step forms the 3,4-
dihydroisoquinoline intermediate.

e Reduction: The intermediate is subsequently reduced to the tetrahydroisoquinoline using a
reducing agent like sodium borohydride (NaBHa4) in methanol.

» Deprotection: Finally, the protecting groups on the hydroxyl functions are removed (e.g.,
using BBrs for methoxy groups) to yield the final product, YS 51.

Note: The specific reaction conditions, including stoichiometry, temperature, and reaction times,
would require optimization for this particular substrate.

Inducible Nitric Oxide Synthase (INOS) Expression and
Nitric Oxide (NO) Production Assay

o Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium.
For experiments, cells are pre-treated with varying concentrations of YS 51 for a specified
time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) and interferon-gamma
(IFN-y) to induce iINOS expression.

» Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in
the culture supernatant is measured using the Griess reagent. A standard curve using known
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concentrations of sodium nitrite is prepared to quantify the results.

o Western Blot for INOS Protein: Cell lysates are prepared, and proteins are separated by
SDS-PAGE. The separated proteins are transferred to a PVDF membrane, which is then
probed with a primary antibody specific for INOS, followed by a horseradish peroxidase
(HRP)-conjugated secondary antibody. The protein bands are visualized using a
chemiluminescence detection system.

 RT-PCR for INOS mRNA: Total RNA is extracted from the cells and reverse transcribed to
cDNA. The cDNA is then used as a template for PCR with primers specific for INOS and a
housekeeping gene (e.g., GAPDH) for normalization. The PCR products are analyzed by
agarose gel electrophoresis.

NF-kB DNA Binding Activity (Electrophoretic Mobility
Shift Assay - EMSA)

e Nuclear Extract Preparation: RAW 264.7 cells are treated with YS 51 and/or LPS as
described above. Nuclear extracts are then prepared using a nuclear extraction Kkit.

o Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-kB
consensus binding sequence is end-labeled with [y-32P]ATP using T4 polynucleotide kinase.

» Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer
containing poly(dI-dC) to minimize non-specific binding.

o Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

o Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-protein
complexes. A decrease in the intensity of the shifted band in the presence of YS 51 indicates
inhibition of NF-kB DNA binding.

SIRT1 and AMPK Activation Assays (Western Blot)

o Cell/Tissue Lysate Preparation: Cells (e.g., HepG2) or liver tissue from experimental animals
are lysed in a buffer containing protease and phosphatase inhibitors.
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e Protein Quantification: The protein concentration in the lysates is determined using a
standard method such as the BCA assay.

» Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a
PVDF membrane. The membrane is then probed with primary antibodies specific for total
and phosphorylated forms of AMPK (p-AMPK) and an antibody for SIRT1. Following
incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are
visualized by chemiluminescence. An increase in the p-AMPK/AMPK ratio and SIRT1 protein
levels would indicate activation of the pathway.

This technical guide provides a foundational understanding of the synthetic isoquinoline
alkaloid YS 51 for research and development purposes. Further investigation into its
pharmacokinetic and toxicological profiles is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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